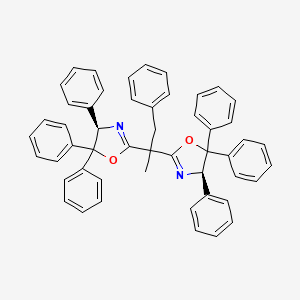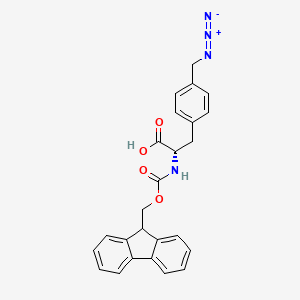
(4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include two oxazole rings and multiple phenyl groups, contributing to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings are synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Coupling Reaction: The two oxazole rings are then coupled with a central phenylpropane moiety. This step often requires the use of a strong base and a coupling agent to facilitate the formation of the desired bis-oxazole structure.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
(4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and in drug design.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which (4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(4S,4’S)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole): The enantiomer of the compound, with similar structural features but different chiral properties.
2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole): A non-chiral version of the compound, lacking the specific chiral centers.
Uniqueness
(4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) is unique due to its chiral centers, which impart specific stereochemical properties that are crucial for its applications in asymmetric synthesis and biological activity. Its stability and reactivity also make it a valuable compound in various industrial processes.
Propiedades
IUPAC Name |
(4R)-4,5,5-triphenyl-2-[1-phenyl-2-[(4R)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]propan-2-yl]-4H-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H42N2O2/c1-49(37-38-23-9-2-10-24-38,47-52-45(39-25-11-3-12-26-39)50(54-47,41-29-15-5-16-30-41)42-31-17-6-18-32-42)48-53-46(40-27-13-4-14-28-40)51(55-48,43-33-19-7-20-34-43)44-35-21-8-22-36-44/h2-36,45-46H,37H2,1H3/t45-,46-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXZWEBAHFFNLW-AWSIMMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=NC(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)(C2=N[C@@H](C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@@H](C(O6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H42N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B6289727.png)

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)
![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)







![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)


